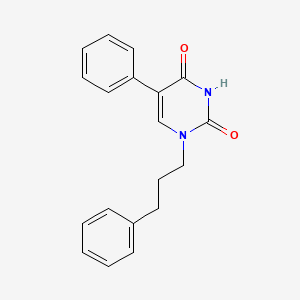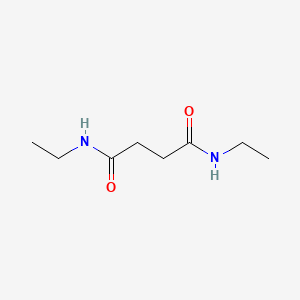
n,n'-Diethylbutanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diethylbutanediamide: is an organic compound with the molecular formula C8H18N2O2. It is a derivative of butanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diethylbutanediamide typically involves the reaction of butanediamide with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Butanediamide+Diethylamine→N,N’-Diethylbutanediamide+By-products
Industrial Production Methods: In an industrial setting, the production of N,N’-Diethylbutanediamide involves the use of high-pressure autoclaves and specific catalysts to enhance the reaction rate and yield. The process may include steps such as:
- Mixing butanediamide and diethylamine in a high-pressure autoclave.
- Adding a catalyst to facilitate the reaction.
- Maintaining the reaction mixture at a specific temperature and pressure for a set duration.
- Purifying the product through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Diethylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N,N’-diethylbutanediamide oxides.
Reduction: Formation of N,N’-diethylbutanediamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Diethylbutanediamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Diethylbutanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethylethylenediamine: A similar compound with methyl groups instead of ethyl groups.
N,N’-Diethylethylenediamine: Another related compound with a different carbon chain length.
Uniqueness: N,N’-Diethylbutanediamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethyl groups provide different steric and electronic effects compared to similar compounds, making it suitable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
6971-82-0 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
N,N'-diethylbutanediamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-9-7(11)5-6-8(12)10-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
BMCFHZNLAGQAEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CCC(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)
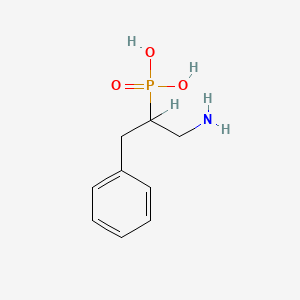
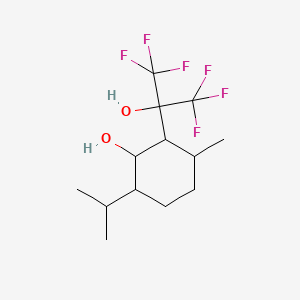
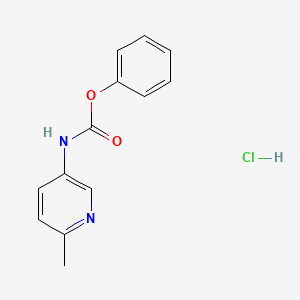
![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
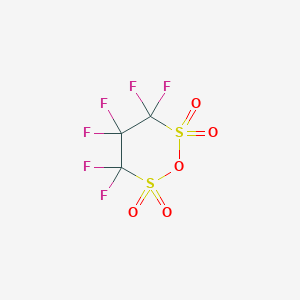
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)
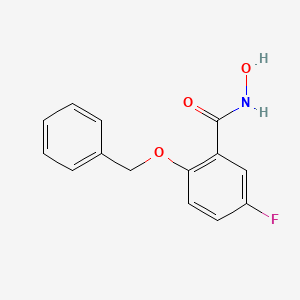

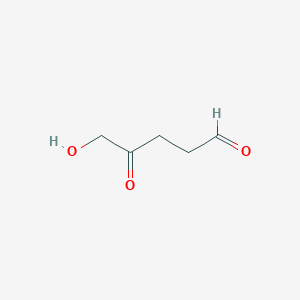
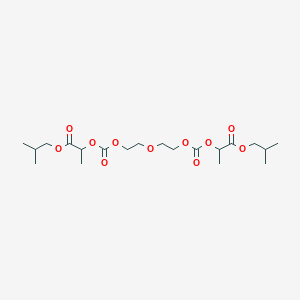
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)
